molecular formula C13H14ClN5O B12226921 5-Chloro-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine

5-Chloro-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine

Cat. No.: B12226921
M. Wt: 291.73 g/mol
InChI Key: WKMXVDJEYXOOCZ-UHFFFAOYSA-N
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Description

5-Chloro-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro group and a piperidinyl group linked through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

5-Chloro-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to act as an agonist for G-protein-coupled receptor 119 (GPR119), which is predominantly expressed in pancreatic β-cells and enteroendocrine cells in the gastrointestinal tract. This interaction stimulates glucose-dependent insulin release and promotes the secretion of incretin GLP-1, thereby playing a role in glucose homeostasis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-{[1-(pyrimidin-2-yl)piperidin-4-yl]oxy}pyrimidine is unique due to its specific structure and its dual mechanism of action in stimulating insulin release and incretin secretion. This makes it a promising candidate for therapeutic applications in metabolic disorders such as type 2 diabetes .

Properties

Molecular Formula

C13H14ClN5O

Molecular Weight

291.73 g/mol

IUPAC Name

5-chloro-2-(1-pyrimidin-2-ylpiperidin-4-yl)oxypyrimidine

InChI

InChI=1S/C13H14ClN5O/c14-10-8-17-13(18-9-10)20-11-2-6-19(7-3-11)12-15-4-1-5-16-12/h1,4-5,8-9,11H,2-3,6-7H2

InChI Key

WKMXVDJEYXOOCZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=NC=C(C=N2)Cl)C3=NC=CC=N3

Origin of Product

United States

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